1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one involves several steps. The synthetic route typically includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the piperidine ring.
Attachment of the piperazine moiety: The piperazine group is introduced through a nucleophilic substitution reaction.
Formation of the but-2-yn-1-yl linkage: This step involves the coupling of the piperazine derivative with a but-2-yn-1-yl halide under basic conditions.
Final assembly: The final step involves the coupling of the intermediate with a dihydropyridin-2-one derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
Scientific Research Applications
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Olanzapine: An antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A compound used in organic synthesis and as an intermediate in the production of pharmaceuticals.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-[[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-22-12-14-24(15-13-22)8-3-4-16-27-20-6-10-25(11-7-20)18-19-5-9-23(2)21(26)17-19/h5,9,17,20H,6-8,10-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIXQIKXWQWBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)CC3=CC(=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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